REACTION_CXSMILES
|
[CH2:1]1[CH:5]2[CH:6]3[CH:10]4C=C[CH:8]([CH2:9]4)[CH:7]3[CH:3]([CH2:4]2)[CH2:2]1>C1(C)C=CC=CC=1>[CH:3]12[CH2:4][CH:5]([CH2:6][CH2:7]1)[CH:1]=[CH:2]2.[CH2:8]1[CH:7]2[CH:3]3[CH:2]=[CH:1][CH:5]([CH:6]2[CH:10]=[CH:9]1)[CH2:4]3
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Tetracyclododecene
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1CC2CC1C3C2C4CC3C=C4
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12C=CC(CC1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[CH:5]2[CH:6]3[CH:10]4C=C[CH:8]([CH2:9]4)[CH:7]3[CH:3]([CH2:4]2)[CH2:2]1>C1(C)C=CC=CC=1>[CH:3]12[CH2:4][CH:5]([CH2:6][CH2:7]1)[CH:1]=[CH:2]2.[CH2:8]1[CH:7]2[CH:3]3[CH:2]=[CH:1][CH:5]([CH:6]2[CH:10]=[CH:9]1)[CH2:4]3
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Tetracyclododecene
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1CC2CC1C3C2C4CC3C=C4
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C12C=CC(CC1)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C1C=CC2C1C3CC2C=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |